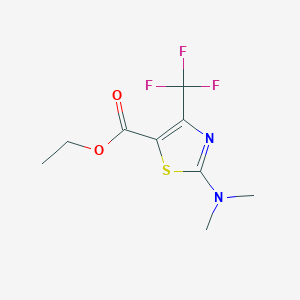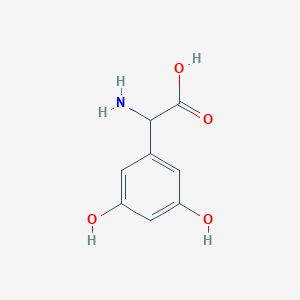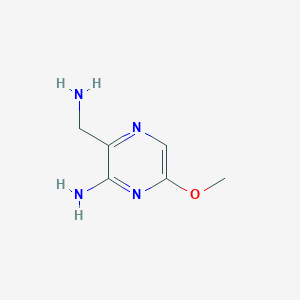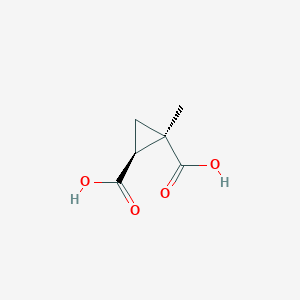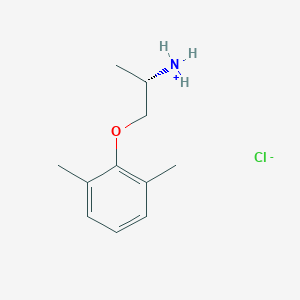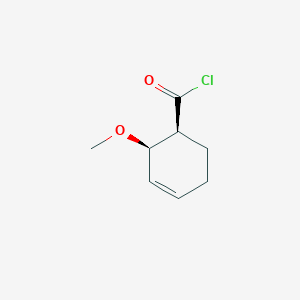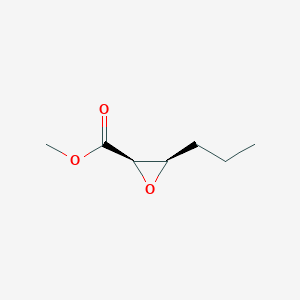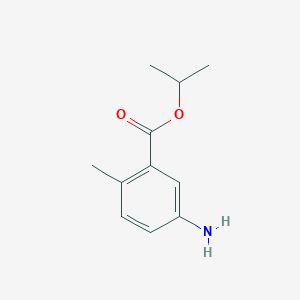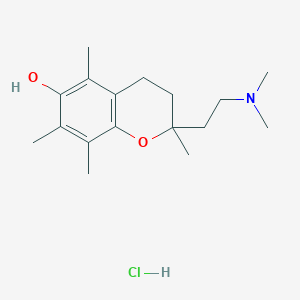
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol
Overview
Description
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol, also known as Trolox, is a water-soluble analogue of vitamin E. Trolox has been widely used in scientific research due to its antioxidant properties and its ability to protect cells from oxidative stress. In
Mechanism Of Action
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol works as an antioxidant by scavenging free radicals and preventing them from damaging cells. It also works by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical And Physiological Effects
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, improve mitochondrial function, and prevent cell death. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has also been shown to improve cognitive function and memory in animal studies.
Advantages And Limitations For Lab Experiments
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has many advantages for lab experiments. It is water-soluble and can easily be dissolved in cell culture media. It is also stable and has a long shelf life. However, 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has some limitations. It can interfere with some assays that measure ROS levels and it can also have non-specific effects on cells.
Future Directions
There are many future directions for the use of 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol in scientific research. One area of interest is the use of 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the use of 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol in the prevention and treatment of cancer. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol could also be used in the development of new antioxidant therapies and in the study of aging and age-related diseases.
Scientific Research Applications
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has been used in various scientific research studies due to its antioxidant properties. It has been shown to protect cells from oxidative stress and prevent cell damage. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has also been used in studies related to aging, neurodegenerative diseases, and cancer. It has been found to have a protective effect on neurons and prevent cell death in neurodegenerative diseases such as Parkinson's and Alzheimer's. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has also been shown to have anti-cancer properties and inhibit the growth of cancer cells.
properties
CAS RN |
130611-21-1 |
|---|---|
Product Name |
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol |
Molecular Formula |
C17H28ClNO2 |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-11-12(2)16-14(13(3)15(11)19)7-8-17(4,20-16)9-10-18(5)6;/h19H,7-10H2,1-6H3;1H |
InChI Key |
DYNIOWJSSKCSFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)CCN(C)C)C(=C1O)C)C.Cl |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCN(C)C)C(=C1O)C)C.Cl |
synonyms |
3,4-dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol DDTBO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

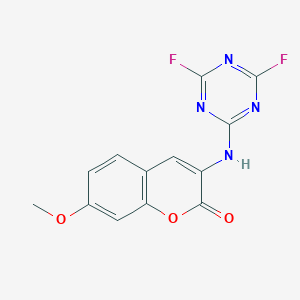
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)
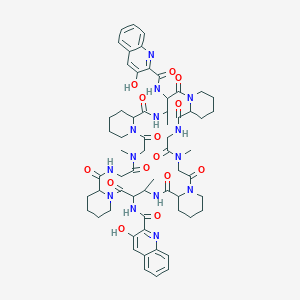
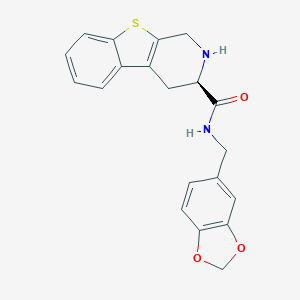
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
